molecular formula C16H18N2O2S B2467396 methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1785844-07-6

methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2467396
CAS No.: 1785844-07-6
M. Wt: 302.39
InChI Key: NBLBNXCGSGRMGU-LICLKQGHSA-N
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Description

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate is a thiophene-based heterocyclic compound featuring a unique substitution pattern. Its structure includes:

  • A thiophene core with a methyl carboxylate group at position 2.
  • A [(1E)-(dimethylamino)methylene]amino substituent at position 3, which introduces a conjugated amidine-like system.

Its synthesis likely involves multi-step functionalization of a thiophene precursor, similar to methods described for analogous esters (e.g., ethyl 4-(4-methylphenyl) derivatives) .

Properties

IUPAC Name

methyl 3-(dimethylaminomethylideneamino)-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-5-7-12(8-6-11)13-9-21-15(16(19)20-4)14(13)17-10-18(2)3/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBLBNXCGSGRMGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2N=CN(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate often involves multi-step reactions, typically starting from commercially available thiophene derivatives. Key steps usually include:

  • Functional Group Introduction: : Starting with a thiophene core, functional groups are introduced through reactions such as halogenation, Grignard reactions, or palladium-catalyzed coupling.

  • Methylation: : The ester group is often introduced via esterification or transesterification reactions.

  • Final Coupling: : The formation of the carboxylate ester completes the molecule, using conditions like Fischer esterification.

Industrial Production Methods

In an industrial setting, the synthesis might be optimized for efficiency, cost, and yield. Techniques such as flow chemistry and continuous processing could be employed to enhance scalability. Conditions like solvent choice, temperature control, and catalyst use are fine-tuned to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : This compound can undergo oxidation reactions, especially at the thiophene ring, leading to sulfoxides or sulfones.

  • Reduction: : Reduction at the dimethylamino group or ester functionality can yield corresponding amines or alcohols.

  • Substitution: : The aromatic ring allows for electrophilic substitution reactions, introducing a variety of substituents.

  • Condensation: : The dimethylamino group can participate in condensation reactions, forming imines or enamines.

Common Reagents and Conditions

  • Oxidation: : Reagents like hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Sodium borohydride, lithium aluminum hydride.

  • Substitution: : Halogens, nitro compounds.

  • Condensation: : Aldehydes, ketones.

Major Products Formed

  • Oxidation: : Sulfoxides, sulfones.

  • Reduction: : Amines, alcohols.

  • Substitution: : Halogenated thiophenes.

  • Condensation: : Imines, enamines.

Scientific Research Applications

Chemistry

This compound serves as a building block in organic synthesis, facilitating the creation of complex molecules. Its reactivity allows for modifications to develop new materials with desired properties.

Biology

In biological research, derivatives of this compound are explored for their potential as enzyme inhibitors or as probes in biochemical assays.

Medicine

Pharmaceutical applications include investigation as potential therapeutic agents, given their ability to interact with biological targets through the dimethylamino group.

Industry

In the industrial sector, it finds use in the development of advanced materials, including conductive polymers and organic semiconductors.

Mechanism of Action

Molecular Targets and Pathways Involved

The compound's mechanism of action often revolves around its interaction with specific enzymes or receptors. The dimethylamino group can form hydrogen bonds or participate in ionic interactions, influencing biological pathways. Its aromatic structure allows for π-π interactions with protein residues, affecting enzyme activity or signal transduction pathways.

Comparison with Similar Compounds

Substituent Complexity and Reactivity

  • Ethyl 4-(4-methylphenyl) Derivative : The extended thiophene-2-carbonylamino substituent increases molecular weight and lipophilicity, which may influence solubility or binding affinity in biological systems.

Electronic and Steric Effects

  • The 4-methylphenyl group in the target compound and Ethyl 4-(4-methylphenyl) derivative provides steric hindrance, which could slow enzymatic degradation or alter crystal packing.

Research Findings and Gaps

  • Limited Data on Target Compound: No direct studies on the target compound’s physicochemical or biological properties were found in the evidence. Comparisons are inferred from structural analogs.
  • Methyl 3-amino-4-methylthiophene-2-carboxylate : Widely used as a precursor for pharmaceuticals or agrochemicals due to its reactive amino group.

Biological Activity

Methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(4-methylphenyl)thiophene-2-carboxylate is a compound of interest due to its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C14H16N2O2S

The structure features a thiophene ring, which is known for its role in various biological activities, including anti-inflammatory and antimicrobial properties.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of thiophene have been shown to inhibit the growth of various bacterial strains. The specific activity of this compound against pathogenic bacteria remains to be fully elucidated but suggests potential as an antimicrobial agent.

Anticancer Properties

Thiophene derivatives are frequently investigated for their anticancer properties. Studies have indicated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The potential of this specific compound to act as an anticancer agent warrants further investigation.

Enzyme Inhibition

The compound may also exhibit enzyme inhibitory activity. For example, related compounds have been studied as xanthine oxidase inhibitors, which are relevant for conditions such as gout and oxidative stress-related diseases. The incorporation of a dimethylamino group may enhance binding affinity to target enzymes.

In Vitro Studies

Several studies have focused on the synthesis and biological evaluation of thiophene derivatives. For instance, a study on related carboxylic acid derivatives reported that modifications in the structure led to varying degrees of xanthine oxidase inhibition, with some compounds exhibiting IC50 values in the low micromolar range .

CompoundIC50 (µM)Activity
Compound A3.6Xanthine oxidase inhibitor
Compound B8.1Moderate antioxidant
Compound C9.9Xanthine oxidase inhibitor

Mechanistic Insights

The mechanism by which thiophene derivatives exert their biological effects often involves the modulation of oxidative stress pathways and apoptosis induction in cancer cells. This is particularly relevant in studies where structural analogs were shown to enhance reactive oxygen species (ROS) production leading to cell death in various cancer cell lines.

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